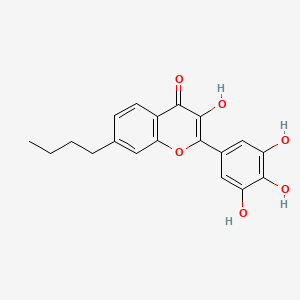
7-Butyl-3-hydroxy-2-(3,4,5-trihydroxy-phenyl)-chromen-4-one
Cat. No. B8683213
Key on ui cas rn:
649551-45-1
M. Wt: 342.3 g/mol
InChI Key: AHWFIKQNABNCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07601754B2
Procedure details


To a stirring solution of 39d (0.389 g, 1 mmol) in dichloromethane (15 ml) under Ar was added boron tribromide in dichloromethane (1.0M, 5.0 ml, 5 mmol, 4.9 equ). The mixture was then stirred for 18 hours. Methanol (5 ml) was then added. The reaction was heated to reflux for 2 hours, then concentrated in vacuo to give a brown solid. Water (25 ml) was added and the mixture sonicated then extracted into ethyl acetate (3×). The organic layer was washed with brine then dried (MgSO4) and concentrated in vacuo to give 9d (0.302 g, 77%) as a brown solid.
Name
39d
Quantity
0.389 g
Type
reactant
Reaction Step One






Name
Yield
77%
Identifiers


|
REACTION_CXSMILES
|
C([O:8][C:9]1[C:18](=[O:19])[C:17]2[C:12](=[CH:13][C:14]([CH2:20][CH2:21][CH2:22][CH3:23])=[CH:15][CH:16]=2)[O:11][C:10]=1[C:24]1[CH:29]=[C:28]([O:30]C)[C:27]([O:32]C)=[C:26]([O:34]C)[CH:25]=1)C1C=CC=CC=1.B(Br)(Br)Br.CO.O>ClCCl>[CH2:20]([C:14]1[CH:13]=[C:12]2[C:17]([C:18](=[O:19])[C:9]([OH:8])=[C:10]([C:24]3[CH:29]=[C:28]([OH:30])[C:27]([OH:32])=[C:26]([OH:34])[CH:25]=3)[O:11]2)=[CH:16][CH:15]=1)[CH2:21][CH2:22][CH3:23]
|
Inputs


Step One
|
Name
|
39d
|
|
Quantity
|
0.389 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(OC2=CC(=CC=C2C1=O)CCCC)C1=CC(=C(C(=C1)OC)OC)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture sonicated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
then extracted into ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1=CC=C2C(C(=C(OC2=C1)C1=CC(=C(C(=C1)O)O)O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.302 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
